molecular formula C8H6F4O2 B1318720 (3-Fluoro-4-(trifluoromethoxy)phenyl)methanol CAS No. 886498-99-3

(3-Fluoro-4-(trifluoromethoxy)phenyl)methanol

Cat. No. B1318720
CAS RN: 886498-99-3
M. Wt: 210.13 g/mol
InChI Key: YWURSIMNFATYRB-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-(trifluoromethoxy)phenyl)methanol” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of “(3-Fluoro-4-(trifluoromethoxy)phenyl)methanol” can be represented by the SMILES string FC1=C(C(F)(F)F)C=CC(CO)=C1 . The InChI representation is 1S/C8H6F4O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2 .

  • Empirical Formula (Hill Notation): C8H6F4O
  • Molecular Weight: 194.13
  • Form: Solid
  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 168.0±40.0 °C at 760 mmHg
  • Vapour Pressure: 2.2±0.3 mmHg at 25°C
  • Enthalpy of Vaporization: 38.8±3.0 kJ/mol
  • Flash Point: 54.2±18.0 °C
  • Index of Refraction: 1.451
  • Molar Refractivity: 40.7±0.4 cm3
  • Polar Surface Area: 9 Å2
  • Polarizability: 16.1±0.5 10-24 cm3
  • Surface Tension: 29.8±5.0 dyne/cm
  • Molar Volume: 151.0±5.0 cm3

Scientific Research Applications

Pharmaceutical Research

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol: is a valuable intermediate in pharmaceutical research. The trifluoromethoxy (CF3O) group is known for its ability to improve the metabolic stability and bioavailability of drug molecules . This compound can be used to synthesize new pharmacophores, which are crucial in the development of drugs with enhanced efficacy and reduced side effects.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for the synthesis of complex molecules. Its unique trifluoromethoxy group can introduce fluorine into target molecules, which is particularly beneficial for creating compounds with desired physical and chemical properties .

Material Science

The incorporation of fluorine atoms into materials can significantly alter their characteristics3-Fluoro-4-(trifluoromethoxy)benzyl alcohol can be used to develop new materials with improved thermal stability, chemical resistance, and electronic properties, which are essential for advanced material applications .

Catalysis

Catalysts containing fluorine are known for their high activity and selectivity. This compound can be employed in the preparation of catalysts that facilitate various chemical reactions, including those used in the production of polymers and fine chemicals .

Agrochemical Development

Fluorinated compounds play a crucial role in the agrochemical industry3-Fluoro-4-(trifluoromethoxy)benzyl alcohol can be used to create new pesticides and herbicides with improved efficacy and lower toxicity, contributing to safer and more sustainable agricultural practices .

Environmental Science

In environmental science, fluorinated compounds are used to trace pollutants and study atmospheric chemistry. This compound’s unique structure allows for the synthesis of markers that can help in understanding and mitigating environmental pollution .

Analytical Chemistry

The compound can be utilized as a standard or reagent in analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy, to predict the behavior of similar molecules and assist in the identification and quantification of substances .

Electronic Industry

Fluorinated compounds are integral to the electronics industry, particularly in the development of high-performance semiconductors3-Fluoro-4-(trifluoromethoxy)benzyl alcohol can contribute to the synthesis of electronic materials that require specific electronic and structural properties .

Safety and Hazards

“(3-Fluoro-4-(trifluoromethoxy)phenyl)methanol” is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is also harmful if swallowed .

properties

IUPAC Name

[3-fluoro-4-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWURSIMNFATYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590635
Record name [3-Fluoro-4-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-(trifluoromethoxy)phenyl)methanol

CAS RN

886498-99-3
Record name 3-Fluoro-4-(trifluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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